4-(Methoxymethyl)benzohydrazide

Lipophilicity Druglikeness Physicochemical Properties

4-(Methoxymethyl)benzohydrazide (≥98% HPLC) offers a unique para-methoxymethyl substitution that alters lipophilicity (LogP 0.44) and electronic properties compared to methoxy or trifluoromethyl analogs. Its hydrazide moiety enables condensation to hydrazones and 1,3,4-oxadiazoles, while distinct TPSA (64.35 Ų) supports drug-like property optimization. The compound's sensitivity to substituent effects on enzyme inhibition (e.g., AChE IC₅₀ 13.2–59.1 µM range) makes it essential for SAR studies. For research and further manufacturing only; not for human use.

Molecular Formula C9H12N2O2
Molecular Weight 180.20
CAS No. 1098351-03-1
Cat. No. B3045559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)benzohydrazide
CAS1098351-03-1
Molecular FormulaC9H12N2O2
Molecular Weight180.20
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C9H12N2O2/c1-13-6-7-2-4-8(5-3-7)9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyRVYHECTXIMZTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)benzohydrazide (CAS 1098351-03-1): Procurement and Research-Grade Specifications


4-(Methoxymethyl)benzohydrazide (C₉H₁₂N₂O₂, MW 180.20 g/mol) is a substituted benzohydrazide derivative featuring a para-methoxymethyl group on the phenyl ring and a terminal hydrazide moiety. This compound is typically supplied as a solid with a purity of 98% (HPLC), and it is intended for research and further manufacturing use only . The structure incorporates a hydrazide group that can engage in hydrogen bonding and metal coordination, while the methoxymethyl substituent influences the molecule's lipophilicity and solubility compared to unsubstituted or methoxy-only benzohydrazide analogs .

Why Generic Substitution of 4-(Methoxymethyl)benzohydrazide with Other Benzohydrazides Is Not Advisable


The biological activity and physicochemical properties of benzohydrazide derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. For example, among a series of 22 substituted benzohydrazide Schiff base adducts, acetylcholinesterase inhibitory IC₅₀ values varied over a 4.5‑fold range (13.2 µM to 59.1 µM) [1]. Similarly, urease inhibition by benzohydrazide derivatives spanned an IC₅₀ range from 0.87 µM to 19.0 µM [2]. The methoxymethyl substituent in 4‑(methoxymethyl)benzohydrazide imparts distinct electronic and steric effects that cannot be replicated by simple methoxy, trifluoromethyl, or unsubstituted analogs, making it unsuitable for direct substitution in sensitive synthetic or biological applications without experimental validation.

Quantitative Differentiation of 4-(Methoxymethyl)benzohydrazide from Closest Analogs


Reduced Lipophilicity (LogP) of 4-(Methoxymethyl)benzohydrazide Compared to Benzohydrazide and 4‑Methoxybenzohydrazide

The methoxymethyl substituent significantly reduces the calculated octanol/water partition coefficient (LogP) relative to both unsubstituted benzohydrazide and 4‑methoxybenzohydrazide. This indicates higher polarity and potentially different membrane permeability or solubility profiles .

Lipophilicity Druglikeness Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) of 4-(Methoxymethyl)benzohydrazide Versus Benzohydrazide

The introduction of the methoxymethyl group raises the topological polar surface area (TPSA) by approximately 9 Ų compared to the parent benzohydrazide. TPSA is a key descriptor for passive membrane permeability and oral bioavailability .

Polar Surface Area Hydrogen Bonding Bioavailability

Broad Range of Biological Activity Observed for Benzohydrazide Derivatives – Substituent-Dependent Modulation

Benzohydrazide derivatives exhibit a wide spectrum of inhibitory activities that are exquisitely sensitive to the substituent pattern. In one study, 22 Schiff base adducts showed acetylcholinesterase IC₅₀ values ranging from 13.2 µM to 59.1 µM [1]. Another study reported urease inhibition with IC₅₀ values spanning 0.87 µM to 19.0 µM [2]. Hydrazones derived from 4‑(trifluoromethyl)benzohydrazide displayed acetylcholinesterase IC₅₀ values of 46.8–137.7 µM [3]. These data illustrate that even minor structural changes (e.g., methoxymethyl vs. methoxy vs. trifluoromethyl) can produce marked shifts in potency.

Enzyme Inhibition Structure-Activity Relationship Benzohydrazide SAR

Purity and Storage Specifications for 4-(Methoxymethyl)benzohydrazide in Research Procurement

Commercially available 4‑(methoxymethyl)benzohydrazide is typically supplied with a certified purity of ≥98% and requires storage sealed in a dry environment at 2–8 °C . These specifications are critical for ensuring reproducibility in sensitive experiments, and they may differ from the handling requirements of other benzohydrazide derivatives.

Chemical Purity Storage Conditions Research Chemical Sourcing

Recommended Application Scenarios for 4-(Methoxymethyl)benzohydrazide Based on Quantitative Differentiation


Scaffold for the Synthesis of Hydrazone and 1,3,4‑Oxadiazole Derivatives

The hydrazide moiety of 4‑(methoxymethyl)benzohydrazide readily condenses with aldehydes or ketones to form hydrazones, which are versatile intermediates for further cyclization to 1,3,4‑oxadiazoles . The unique methoxymethyl substituent provides a handle for modulating lipophilicity and may enhance the drug‑like properties of the final products .

Building Block for Exploring Substituent‑Dependent Biological Activity

Given the high sensitivity of benzohydrazide‑based enzyme inhibition to aromatic substitution (e.g., AChE IC₅₀ values varying from 13.2 µM to 59.1 µM [1]), 4‑(methoxymethyl)benzohydrazide is a valuable tool for probing structure‑activity relationships in medicinal chemistry campaigns. Its distinct LogP and TPSA values relative to methoxy or trifluoromethyl analogs make it suitable for comparative studies aimed at optimizing pharmacokinetic profiles.

Precursor for Coordination Complexes and Metal‑Chelating Ligands

The hydrazide group can coordinate to transition metal ions, enabling the synthesis of metal‑organic frameworks or catalytically active complexes. The presence of the methoxymethyl group may influence the solubility and crystallinity of the resulting complexes, as suggested by the compound's lower LogP and higher TPSA compared to simpler benzohydrazides .

Chemical Probe for Studying Solubility and Membrane Permeability

With a calculated LogP of 0.44 and TPSA of 64.35 Ų, 4‑(methoxymethyl)benzohydrazide occupies a physicochemical space distinct from many other benzohydrazides. It can serve as a model compound in studies designed to correlate in silico descriptors with experimental solubility or permeability measurements, thereby aiding in the rational design of analogs with improved drug‑like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methoxymethyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.